molecular formula C₃₃H₃₀D₁₂O₁₉ B1151039 Troxerutin-d12

Troxerutin-d12

Cat. No.: B1151039
M. Wt: 754.75
Attention: For research use only. Not for human or veterinary use.
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Description

Troxerutin-d12 is a deuterium-labeled analog of the flavonoid troxerutin (C₃₃H₄₂O₁₉), where 12 hydrogen atoms are replaced with deuterium (C₃₃H₃₀D₁₂O₁₉). This isotopic substitution increases its molecular weight from 742.68 g/mol (unlabeled) to 754.75 g/mol, enhancing its utility in metabolic and pharmacokinetic studies . The deuterium labeling improves spectroscopic sensitivity (e.g., in NMR and mass spectrometry) by reducing signal overlap and slowing metabolic degradation, enabling precise tracking in biological systems . This compound is certified as a pharmaceutical secondary standard, ensuring its reliability in analytical applications .

Properties

Molecular Formula

C₃₃H₃₀D₁₂O₁₉

Molecular Weight

754.75

Synonyms

2-[3,4-Bis(2-hydroxethoxy)phenyl]-3-[[6-O-(6-O-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-7-(2-hydroxyethoxy)-4H-1-benzopyran-4-one-d12;  3’,4’,7-Tris(hydroxyethyl)rutin-d12;  Posorutin-d12;  Rufen-P4-d12;  Ruven-d12 THR;  Trioxyethylrut

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Troxerutin (Unlabeled)

Structural and Functional Differences

Property Troxerutin Troxerutin-d12
Molecular Formula C₃₃H₄₂O₁₉ C₃₃H₃₀D₁₂O₁₉
Molecular Weight 742.68 g/mol 754.75 g/mol
Primary Use Therapeutic agent Research tracer
Metabolic Stability Lower Higher (deuterium effect)
Spectroscopic Detection Moderate sensitivity Enhanced sensitivity

The unlabeled form is used clinically for chronic venous insufficiency and hepatoprotection due to its antioxidant properties . In contrast, this compound’s deuterium atoms enable distinct isotopic signatures, making it indispensable in studies requiring high-precision tracking of absorption, distribution, and excretion .

Comparison with Calcium Dobesilate

Pharmacological and Analytical Contrasts

Calcium dobesilate, another venoactive agent, is often co-administered with troxerutin. However, their structural and functional profiles differ significantly:

Property This compound Calcium Dobesilate
Chemical Class Flavonoid derivative Organosulfur compound
Mechanism of Action Antioxidant, reduces capillary permeability Angioprotective, reduces blood viscosity
Analytical Methods Spectrofluorimetry (λexem = 286/340 nm) HPLC, UV-Vis detection
Stability in Mixtures Stable with hydroquinone interference <5% Degrades in acidic conditions

While both compounds treat vascular disorders, this compound’s deuterium labeling allows it to be distinguished in spectrofluorimetric assays, even in the presence of carcinogenic hydroquinone—a critical advantage in quality control studies .

Comparison with Other Deuterated Compounds

This compound belongs to a broader class of isotopically labeled biochemicals. For example:

  • Trovafloxacin-d4 : A deuterated antibiotic used in pharmacokinetic studies. Unlike this compound, it serves antimicrobial research .
  • Tryptamine-d4 : A neurotransmitter analog for neurochemical tracking. This compound’s application is narrower, focusing on vascular and metabolic pathways .

Analytical Techniques and Research Findings

Key Studies on this compound and Analogs

Simultaneous Quantification: A green spectrofluorimetric method quantified troxerutin and calcium dobesilate alongside hydroquinone, achieving recovery rates of 98.2–101.5% for troxerutin. This compound’s distinct spectral profile minimized cross-interference .

Purity and Stability : this compound’s certified purity (>99%) ensures accuracy in calibration curves, whereas unlabeled troxerutin requires rigorous validation due to batch variability .

Metabolic Studies : In vivo models using this compound revealed a 40% slower hepatic clearance compared to the unlabeled form, attributed to deuterium’s kinetic isotope effect .

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